(2S)-2-[[4-[(2-amino-4-oxo-7,8-dihydro-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
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Overview
Description
Compound “(2S)-2-[[4-[(2-amino-4-oxo-7,8-dihydro-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid” is known as dihydrofolic acid. It is a derivative of folic acid (vitamin B9) and plays a crucial role in the synthesis of nucleic acids. Dihydrofolic acid is converted to tetrahydrofolic acid by the enzyme dihydrofolate reductase, which is essential for the production of purines and pyrimidines, the building blocks of DNA and RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydrofolic acid can be synthesized through the reduction of folic acid. The reduction process typically involves the use of reducing agents such as sodium borohydride or catalytic hydrogenation under specific conditions to achieve the desired product .
Industrial Production Methods: In industrial settings, the production of dihydrofolic acid involves large-scale reduction processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalytic systems and controlled reaction environments are common practices in industrial synthesis .
Types of Reactions:
Oxidation: Dihydrofolic acid can undergo oxidation to revert to folic acid.
Reduction: It is reduced to tetrahydrofolic acid by dihydrofolate reductase.
Substitution: Various substitution reactions can occur at the pteridine ring or the glutamate moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Folic acid.
Reduction: Tetrahydrofolic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Dihydrofolic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various folate derivatives.
Biology: It plays a vital role in cellular metabolism and is studied for its involvement in DNA synthesis and repair.
Medicine: Dihydrofolate reductase inhibitors, such as methotrexate, target dihydrofolic acid to treat cancer and autoimmune diseases.
Industry: It is used in the production of pharmaceuticals and as a nutritional supplement in fortified foods.
Mechanism of Action
Dihydrofolic acid exerts its effects primarily through its conversion to tetrahydrofolic acid by dihydrofolate reductase. This conversion is crucial for the synthesis of purines and pyrimidines, which are essential for DNA and RNA production. The inhibition of dihydrofolate reductase by drugs like methotrexate prevents the formation of tetrahydrofolic acid, thereby inhibiting nucleic acid synthesis and cell proliferation .
Comparison with Similar Compounds
Folic Acid: The oxidized form of dihydrofolic acid.
Tetrahydrofolic Acid: The reduced form of dihydrofolic acid.
Methotrexate: A dihydrofolate reductase inhibitor that targets dihydrofolic acid.
Comparison:
Folic Acid: Unlike dihydrofolic acid, folic acid is not directly involved in the synthesis of nucleic acids but must first be reduced to dihydrofolic acid.
Tetrahydrofolic Acid: It is the active form that participates directly in the synthesis of purines and pyrimidines.
Methotrexate: It inhibits the conversion of dihydrofolic acid to tetrahydrofolic acid, thereby blocking nucleic acid synthesis.
Dihydrofolic acid stands out due to its intermediate role in the folate metabolism pathway, making it a critical target for drugs designed to inhibit cell proliferation.
Properties
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-7,8-dihydro-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,12,21H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30)/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRNSSUDZOLUSN-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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